molecular formula C9H11NO B8590060 4-Amino-2,5-dimethylbenzaldehyde

4-Amino-2,5-dimethylbenzaldehyde

Cat. No. B8590060
M. Wt: 149.19 g/mol
InChI Key: UZCDQOXDZFEIPU-UHFFFAOYSA-N
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Patent
US08785692B2

Procedure details

6.06 g (50.0 mmol) of 2,5-dimethylaniline are initially charged in 1000 ml of DMSO, 13.55 g (100.0 mmol) of copper(II) chloride are added and concentrated hydrochloric acid is then added slowly. The reaction mixture is heated at 90° C. for 3 h and then added to ice-water. After addition of aqueous sodium hydroxide solution, the mixture is filtered and extracted repeatedly with ethyl acetate, and the combined organic phases are dried over Na2SO4 and freed from solvent under reduced pressure. The crude product is purified by column chromatography. (2.27 g, purity 75.0%, yield 22.8%, log P (pH 2.3)=1.34).
Quantity
6.06 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13.55 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].Cl.[OH-:11].[Na+].[CH3:13]S(C)=O>[Cu](Cl)Cl>[NH2:4][C:3]1[C:2]([CH3:1])=[CH:8][C:7]([CH:13]=[O:11])=[C:6]([CH3:9])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)C
Name
Quantity
1000 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
13.55 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=O)C=C1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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